![molecular formula C18H21N9O B2569029 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396860-87-9](/img/structure/B2569029.png)
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as BPTA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Compounds with similar structures have been extensively studied for their biological activities. For instance, the exploration of 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands demonstrates the potential of such structures in developing new therapeutic agents. These compounds have shown promising anti-inflammatory and antinociceptive activities in preclinical models, supporting the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Antimicrobial Research
Research into novel heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, has highlighted their potential antimicrobial properties. These studies have contributed to the development of new compounds with significant activity against various bacterial and fungal pathogens, emphasizing the role of such chemical structures in addressing antimicrobial resistance (Bondock et al., 2008).
Cancer Research
The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer agents showcase the importance of this scaffold in the search for novel anticancer therapies. Certain derivatives have exhibited potent cytotoxic activities against cancer cell lines, underscoring the utility of these compounds in cancer research and drug development (Rahmouni et al., 2016).
Antitumor and Anti-inflammatory Applications
Further studies on tetrahydropyrimidine-5-carbonitrile derivatives have revealed their potential in anticancer and anti-inflammatory applications. These findings illustrate the broad therapeutic potential of compounds within this chemical class, offering insights into their mechanism of action and providing a foundation for the development of new therapeutic agents (Ghule et al., 2013).
Structural and Biochemical Studies
Crystallographic studies of related acetamides have contributed to a deeper understanding of their structural characteristics, which is crucial for the rational design of more effective and selective drugs. Such research underscores the importance of detailed structural analysis in the development of novel therapeutic agents (Subasri et al., 2017).
Eigenschaften
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O/c28-18(12-27-14-21-23-24-27)22-16-10-17(20-13-19-16)26-8-6-25(7-9-26)11-15-4-2-1-3-5-15/h1-5,10,13-14H,6-9,11-12H2,(H,19,20,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHIYDASNMRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.